

Quantitative Comparison of Endogenous Fluorescence Preservation

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To provide a clear comparison of the performance of SHIELD against other widely used methods, the following table summarizes the quantitative data on the retention of GFP fluorescence after tissue clearing. The data is compiled from various studies and normalized for ease of comparison. It is important to note that direct side-by-side quantitative comparisons across all four methods under identical experimental conditions are not extensively available in the literature; therefore, this table represents an aggregation of existing data.

| Method | Key Principle | Relative GFP Fluorescence Retention (%) | Reference |
|---------|--|---|-----------|
| SHIELD | Epoxide-based tissue stabilization | ~80-95% | [5] |
| CLARITY | Hydrogel embedding and lipid removal | ~40-60% | [2][6] |
| PACT | Passive hydrogel- based clearing | ~50-70% | [7][8] |
| iDISCO+ | Solvent-based dehydration and clearing | ~10-30% | [9] |

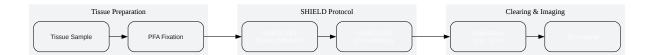


Note: The reported fluorescence retention can vary depending on the specific tissue type, fixation method, and imaging parameters.

The data clearly indicates that SHIELD outperforms CLARITY, PACT, and iDISCO+ in preserving endogenous GFP fluorescence. While hydrogel-based methods like CLARITY and PACT offer moderate protection, the solvent-based nature of iDISCO+ leads to significant quenching of the fluorescent signal.[9]

Experimental Workflows and Signaling Pathways

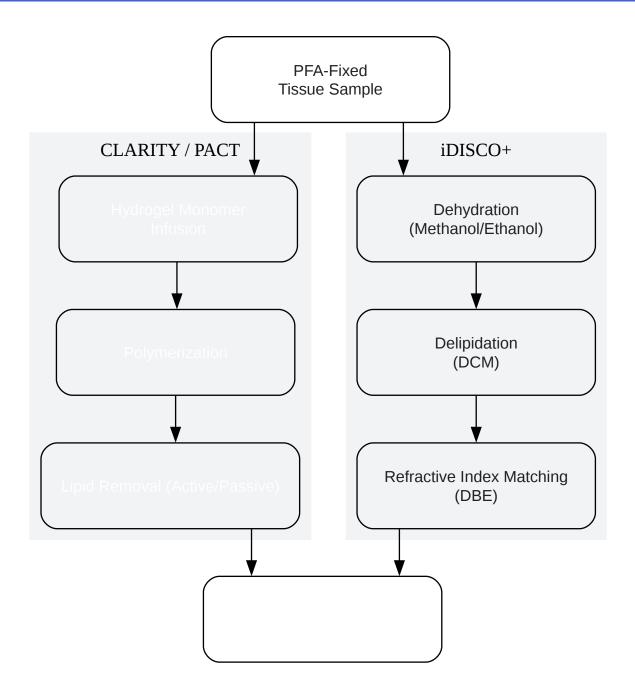
To visualize the fundamental differences in the experimental approaches, the following diagrams illustrate the core workflows of SHIELD and its alternatives.



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Figure 1: SHIELD Experimental Workflow.





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Figure 2: Alternative Tissue Clearing Workflows.

The SHIELD workflow involves a two-step process of epoxy diffusion and subsequent crosslinking prior to delipidation, which is key to its protective effect.[8] In contrast, CLARITY and PACT rely on the formation of a hydrogel mesh to provide structural support, while iDISCO+ employs a series of organic solvents for dehydration and clearing.[3][7]



Detailed Experimental Protocols

For researchers wishing to implement these techniques, detailed protocols are provided below.

SHIELD Protocol (Adapted from Park et al., 2019)

- Tissue Fixation: Perfuse the animal with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS. Post-fix the dissected tissue in 4% PFA overnight at 4°C.
- SHIELD-OFF Incubation: Incubate the tissue in SHIELD-OFF solution (containing the epoxide) for 24-48 hours at 4°C with gentle shaking to allow for diffusion of the epoxide into the tissue.[1]
- SHIELD-ON Incubation: Transfer the tissue to SHIELD-ON solution and incubate for 24 hours at 37°C to initiate the crosslinking reaction.[1]
- Delipidation: Clear the tissue by incubating in a solution of 4% sodium dodecyl sulfate (SDS) in 200 mM boric acid buffer (pH 8.5) at 37-45°C until transparent.
- Washing and Imaging: Wash the cleared tissue extensively in PBS with 0.1% Triton X-100 to remove residual SDS. Equilibrate in a refractive index matching solution before imaging.

CLARITY Protocol (Adapted from Chung et al., 2013)

- Hydrogel Infusion: Perfuse the animal with ice-cold PBS followed by a hydrogel monomer solution (containing acrylamide, bis-acrylamide, and a thermal initiator in PFA). Incubate the dissected tissue in the same solution for 24-48 hours at 4°C.[3]
- Polymerization: Degas the sample and polymerize the hydrogel by incubating at 37°C for 3-4 hours.
- Lipid Removal (Active): Place the tissue-hydrogel hybrid in an electrophoretic tissue clearing chamber with a clearing buffer (e.g., 4% SDS in 200 mM boric acid buffer, pH 8.5) and apply an electric current to actively remove lipids.
- Washing and Imaging: Wash the cleared tissue in PBST and equilibrate in a refractive index matching solution for imaging.



PACT Protocol (Passive CLARITY)

- Hydrogel Infusion and Polymerization: Follow steps 1 and 2 of the CLARITY protocol.
- Lipid Removal (Passive): Incubate the tissue-hydrogel hybrid in the SDS clearing buffer at 37°C with gentle shaking for several days to weeks, depending on the sample size, until transparent.[7]
- Washing and Imaging: Wash the cleared tissue and equilibrate in a refractive index matching solution as in the CLARITY protocol.

iDISCO+ Protocol (Adapted from Renier et al., 2016)

- Dehydration: Dehydrate the PFA-fixed tissue through a graded series of methanol or ethanol (50%, 80%, 100%).
- Permeabilization and Blocking: Permeabilize the tissue with a solution containing detergent and block with a serum-containing solution.
- Immunolabeling (Optional): Incubate with primary and secondary antibodies if immunolabeling is required.
- Delipidation: Delipidate the tissue with dichloromethane (DCM).[10]
- Refractive Index Matching: Equilibrate the cleared tissue in dibenzyl ether (DBE) for imaging.
 [10]

Conclusion

The choice of a tissue clearing method has a profound impact on the quality of fluorescence imaging data. For studies that depend on the faithful preservation of endogenous fluorescent signals, SHIELD offers a significant advantage over other commonly used techniques. Its unique epoxide-based chemistry provides robust protection of protein structure, minimizing fluorescence quenching and enabling high-fidelity 3D imaging of genetically labeled cells and structures. While methods like CLARITY and PACT offer viable alternatives, particularly when active clearing is desired or solvent-based methods are to be avoided, they do not match the level of fluorescence preservation achieved with SHIELD. For applications where endogenous fluorescence is not a primary concern, the speed of solvent-based methods like iDISCO+ may



be advantageous. Ultimately, the selection of the most appropriate method will depend on the specific experimental goals, available equipment, and the nature of the biological question being addressed.

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